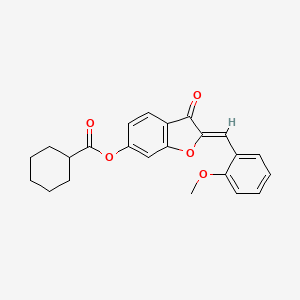![molecular formula C24H17NO6 B12194468 N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12194468.png)
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes a chromen-4-one core, a methoxyphenyl group, and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxyacetophenone with salicylaldehyde to form the chromen-4-one core. This intermediate is then reacted with 2-methoxyphenyl isocyanate to introduce the methoxyphenyl group. Finally, the benzodioxole moiety is incorporated through a coupling reaction with 1,3-benzodioxole-5-carboxylic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reagents, efficient catalysts, and controlled reaction conditions to ensure the purity and consistency of the final product. Techniques such as continuous flow chemistry and automated synthesis may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzodioxole or methoxyphenyl moieties are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby reducing disease symptoms or slowing disease progression .
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Shares a similar chromen-4-one core but differs in the substituents attached to the core.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group but has a different overall structure and functional groups.
Uniqueness
N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-1,3-benzodioxole-5-carboxamide is unique due to its combination of the chromen-4-one core, methoxyphenyl group, and benzodioxole moiety
Properties
Molecular Formula |
C24H17NO6 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C24H17NO6/c1-28-19-5-3-2-4-16(19)22-12-18(26)17-11-15(7-9-20(17)31-22)25-24(27)14-6-8-21-23(10-14)30-13-29-21/h2-12H,13H2,1H3,(H,25,27) |
InChI Key |
VTTBTUAUSCMMRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(furan-2-yl)-2-[({5-[(2-methoxyethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12194388.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12194396.png)
![2,5-Dichloro-4-ethoxy-1-[(2-methylbenzimidazolyl)sulfonyl]benzene](/img/structure/B12194397.png)
![6-[({2-[4-(Propan-2-yl)phenyl]-1,3-thiazol-4-yl}acetyl)amino]hexanoic acid](/img/structure/B12194398.png)
![2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B12194405.png)

![4-(3,4-Dichlorophenyl)-1-{[2,4,6-tris(methylethyl)phenyl]sulfonyl}piperazine](/img/structure/B12194428.png)
![4-(2-{[5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoic acid](/img/structure/B12194432.png)
![4-Pyridyl{[2,4,6-tris(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12194438.png)
![N-[4-(difluoromethoxy)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B12194440.png)

![(5Z)-3-methyl-5-({1-phenyl-3-[3-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12194455.png)
![4-{[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid](/img/structure/B12194459.png)
![N-[(2Z)-4-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12194466.png)
